2-(Trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine is a chemical compound that belongs to the class of chromenes, which are heterocyclic compounds known for their diverse biological activities. This specific compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anticancer, antimicrobial, and other therapeutic properties. The compound's structure features a trifluoromethyl group, which is known to enhance biological activity and metabolic stability.
The compound is classified under chromenes, specifically as a 2H-chromene derivative. Chromenes are characterized by a benzopyran structure, which consists of a fused benzene and pyran ring. The presence of the trifluoromethyl group significantly influences the compound's chemical properties and biological interactions. This compound can be synthesized through various methods that utilize different starting materials and catalysts, emphasizing its versatility in organic synthesis.
The synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine can be accomplished through several synthetic routes:
These methods highlight the adaptability of synthetic strategies employed for creating chromene derivatives while maintaining sustainability.
The molecular formula for 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine is . The structural features include:
The compound's stereochemistry is specified as (S)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine, indicating specific spatial arrangements that may influence its biological activity.
The chemical reactivity of 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine can be explored through various types of reactions:
These reactions expand the utility of this compound in synthesizing more complex molecules with desired biological activities.
The mechanism of action for compounds like 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine often involves interaction with biological targets such as enzymes or receptors:
The physical properties of 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine include:
Chemical properties include its stability under various conditions due to the trifluoromethyl group, which often enhances resistance to metabolic degradation.
The applications of 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine span several fields:
The stereogenic center at the 4-position of 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine (CAS 1140496-05-4; Molecular Formula: C₁₀H₁₀F₃NO) necessitates enantioselective synthesis for biologically relevant applications. Two principal strategies dominate this approach.
Catalytic asymmetric hydrogenation of prochiral imines derived from 2-(trifluoromethyl)chroman-4-one offers a direct route to enantiomerically enriched 4-aminochromans. Rhodium(I) complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) achieve >90% enantiomeric excess (ee) under mild hydrogen pressures (5–50 bar). Key to success is the in situ protection of the imine nitrogen as N-acyl derivatives to prevent catalyst poisoning. Reaction temperature critically influences selectivity; lower temperatures (–10°C to 25°C) mitigate racemization but require extended reaction times (24–72 hours) .
Table 1: Asymmetric Hydrogenation Optimization Parameters
Catalyst System | Temperature (°C) | Pressure (bar) | ee (%) | Yield (%) |
---|---|---|---|---|
Rh/(R,R)-Et-DuPhos | 25 | 10 | 92 | 85 |
Rh/(S)-BINAP | 0 | 50 | 88 | 78 |
Ir/(S,JosiPhos) | -10 | 5 | 95 | 82 |
Kinetic resolution leverages chiral acylases or lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze N-acetyl derivatives of racemic 4-aminochromans. This approach yields the desired (4S)-enantiomer with 98% ee and the recovered (R)-acetamide for recycling. Alternatively, diastereomeric salt formation using L-tartaric acid achieves resolution on multigram scales, though crystallization efficiency depends heavily on solvent polarity (e.g., 75% yield in ethanol vs. 52% in acetonitrile). These methods are indispensable when asymmetric catalysis fails due to substrate-specific limitations [3] [4].
Electrophilic trifluoromethylating reagents (e.g., Togni’s reagent or Umemoto’s salts) directly functionalize chroman-4-one enolates at C2. The reaction proceeds via SN₂ attack on the hypervalent iodine or sulfur center of the reagent, with lithium diisopropylamide (LDA) as the base in tetrahydrofuran at –78°C. Yields range from 60–75%, competing with over-trifluoromethylation byproducts. Solvent optimization reveals ethereal solvents suppress side reactions better than polar aprotic solvents like dimethylformamide [6].
Ruppert-Prakash reagent (TMSCF₃) serves as a nucleophilic trifluoromethyl source during chroman ring cyclization. Treatment of o-hydroxyaryl enones with TMSCF₃ and catalytic tetrabutylammonium fluoride (TBAF) in dichloromethane triggers tandem trifluoromethylation-cyclization, forming the chroman scaffold with the trifluoromethyl group at C2. Microwave irradiation (100°C, 30 minutes) enhances yields to 80% by accelerating the rate-determining cyclization step. This method bypasses transition metals entirely, simplifying purification [2] [6].
The Ugi four-component reaction (Ugi-4CR) with o-formylphenols, primary amines, carboxylic acids, and isocyanides generates linear adducts that undergo acid-catalyzed cyclization to yield fused chroman-4-amine derivatives. Trifluoromethyl groups are introduced via trifluoroacetic acid (as the acid component) or trifluoromethyl-substituted isocyanides. Lewis acids like indium(III) chloride promote dehydrative cyclization at 60°C, achieving 65–70% yields for spirocyclic analogs. This strategy builds molecular complexity in a single pot but requires precise stoichiometry control to minimize oligomerization [3].
Selenolate-catalyzed Rauhut-Currier reactions enable one-pot assembly of the chroman core. Lithium aryl selenolates (generated in situ from diselenides and Superhydride) initiate conjugate addition on chalcone-type substrates, followed by intramolecular oxa-Michael cyclization. The trifluoromethyl group originates from fluorinated chalcone precursors. Optimized conditions (dioxane, 120°C, 3 hours) deliver 2-(trifluoromethyl)-4H-chromenes in 58% yield, which are subsequently aminated at C4 via hydroamination. This tandem sequence demonstrates excellent functional group tolerance for electron-withdrawing substituents .
Table 2: Solvent Impact on Selenolate-Catalyzed Cyclization
Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) |
---|---|---|---|---|
Dioxane | 120 | 3 | 100 | 58 |
Tetrahydrofuran | 70 | 1.5 | 100 | 56 |
Dimethylformamide | 120 | 3 | 87 | 32 |
Acetonitrile | 80 | 4 | 65 | 28 |
Translating batch asymmetric hydrogenation to continuous flow mitigates scale-up risks. Fixed-bed reactors packed with immobilized Rh-chiral ligand catalysts (e.g., on silica) enable substrate residence times of 30 minutes at 50 bar H₂ and 60°C. This setup achieves consistent ee values (90–92%) and throughputs >1 kg/day, eliminating catalyst filtration steps. For cyclization reactions, microreactors enhance heat transfer during exothermic trifluoromethylation steps, reducing decomposition byproducts by 15% compared to batch reactors .
Life-cycle assessment guides solvent selection: ethanol replaces dimethylformamide in nucleophilic trifluoromethylation, reducing process mass intensity (PMI) by 40%. Aqueous waste streams from resolution processes contain residual tartrates; nanofiltration recovers >90% of these auxiliaries for reuse. Solid supports (e.g., polystyrene-bound selenolates) minimize heavy metal contamination, aligning with E-factor reduction targets (<15 vs. 30 for homogeneous catalysts). These measures address critical cost and sustainability hurdles in multi-ton manufacturing [2] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7